L-beta-Homoglutamine hydrochloride
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Overview
Description
L-beta-Homoglutamine hydrochloride, also known as (3S)-3,6-diamino-6-oxohexanoic acid hydrochloride, is a white powder with a molecular weight of 196.63 g/mol . This compound is a derivative of L-glutamine and is characterized by its unique structure, which includes both amino and carboxyl groups. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-beta-Homoglutamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of L-glutamine with specific reagents under controlled conditions. The synthesis typically involves the following steps:
Starting Material: L-glutamine is used as the starting material.
Reaction with Reagents: The compound undergoes a series of reactions with reagents such as hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified through crystallization or other purification techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures consistent product quality and high yield. The industrial production methods are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
L-beta-Homoglutamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The amino and carboxyl groups in the compound make it susceptible to substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
L-beta-Homoglutamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of L-beta-Homoglutamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. It may also modulate the activity of certain receptors and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
L-beta-Homoglutamine hydrochloride can be compared with other similar compounds, such as:
L-glutamine: A non-essential amino acid involved in many metabolic processes.
L-glutamic acid: Another amino acid with similar structural features but different functional properties.
Betaine: A compound with a similar structure but different biological roles.
This compound is unique due to its specific structure and reactivity, which make it valuable for various research applications.
Properties
IUPAC Name |
(3S)-3,6-diamino-6-oxohexanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJADDIUIIUTC-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375929 |
Source
|
Record name | L-beta-Homoglutamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336182-05-9 |
Source
|
Record name | L-beta-Homoglutamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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